Pierisformoside B
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Overview
Description
Pierisformoside B is a grayanoid diterpenoid compound isolated from the flowers of Pieris formosa, a plant belonging to the Ericaceae family . Grayanoids are known for their complex structures and diverse biological activities, including toxicity, analgesic, sedative, insecticidal, and antifeedant properties .
Preparation Methods
The preparation of Pierisformoside B involves extraction from the natural source, Pieris formosa. The compound is isolated using extensive 1D and 2D NMR spectroscopic data analyses
Chemical Reactions Analysis
Pierisformoside B, like other grayanoids, undergoes various chemical reactions. These include:
Oxidation: Common reagents for oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pierisformoside B has several scientific research applications:
Chemistry: It is used in the study of grayanoid diterpenoids’ structures and reactivity.
Medicine: Research into its potential analgesic and sedative effects is ongoing.
Industry: Its insecticidal properties are utilized in developing natural insecticides.
Mechanism of Action
The mechanism of action of Pierisformoside B involves modulating sodium channels in cell membranes. By binding to these channels, it increases the permeability of sodium ions and inhibits the inactivation of sodium channels. This leads to various physiological effects, including toxicity .
Comparison with Similar Compounds
Pierisformoside B is unique among grayanoids due to the absence of a hydroxyl group at C-6, which is unusual in natural grayanoids . Similar compounds include:
Grayanotoxin I: Known for its high toxicity and similar sodium channel modulating activity.
Pierisformosin A: Another grayanoid isolated from Pieris formosa with different structural features.
Properties
Molecular Formula |
C26H42O8 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1S,4R,6S,8S,10R,13R,14R)-4,14-dihydroxy-5,5,14-trimethyl-9-methylidene-6-tetracyclo[11.2.1.01,10.04,8]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H42O8/c1-13-15-6-5-14-10-25(15,12-24(14,4)31)7-8-26(32)16(13)9-18(23(26,2)3)34-22-21(30)20(29)19(28)17(11-27)33-22/h14-22,27-32H,1,5-12H2,2-4H3/t14-,15+,16+,17-,18+,19-,20+,21-,22+,24-,25+,26-/m1/s1 |
InChI Key |
KIKGYOSHZWMRMA-NABQZYENSA-N |
Isomeric SMILES |
C[C@]1(C[C@@]23CC[C@]4([C@@H](C[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=C)[C@@H]2CC[C@@H]1C3)O)O |
Canonical SMILES |
CC1(C(CC2C1(CCC34CC(CCC3C2=C)C(C4)(C)O)O)OC5C(C(C(C(O5)CO)O)O)O)C |
Origin of Product |
United States |
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